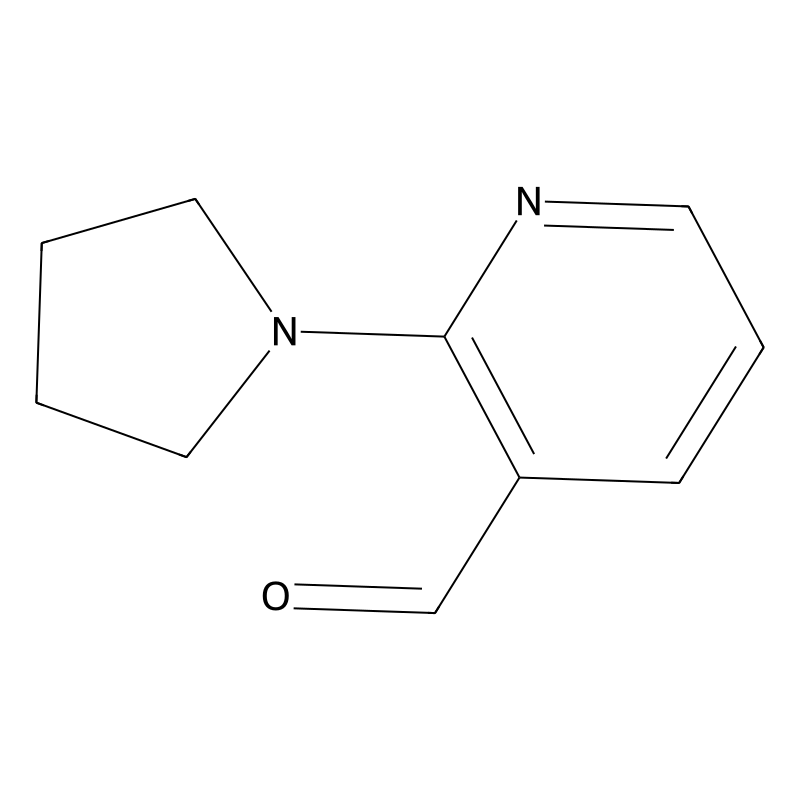

2-(1-Pyrrolidinyl)nicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(1-Pyrrolidinyl)nicotinaldehyde is a heterocyclic aromatic compound with the chemical formula C₁₀H₁₂N₂O. Its synthesis has been reported in various research studies, often involving condensation reactions between nicotinaldehyde and pyrrolidine derivatives [, ]. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that 2-(1-Pyrrolidinyl)nicotinaldehyde might possess various biological activities, although the specific mechanisms and therapeutic potential are still under investigation. Here are some reported areas of exploration:

- Antioxidant properties: Studies suggest that the compound exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [, ].

- Antimicrobial activity: Some research indicates potential antibacterial and antifungal properties of 2-(1-Pyrrolidinyl)nicotinaldehyde, although further investigation is needed [].

- Acetylcholinesterase (AChE) inhibition: AChE is an enzyme involved in the nervous system. Studies have shown that the compound might inhibit AChE activity, potentially relevant for neurodegenerative diseases like Alzheimer's disease [].

2-(1-Pyrrolidinyl)nicotinaldehyde is a chemical compound with the molecular formula and a molecular weight of 176.22 g/mol. It features a pyrrolidine ring attached to a nicotinaldehyde moiety, which is a derivative of nicotine. This compound is characterized by its unique structural arrangement that combines a five-membered nitrogen-containing ring with an aromatic aldehyde, making it of significant interest in medicinal chemistry and organic synthesis.

- Oxidation: The aldehyde group can be oxidized to form 2-(1-Pyrrolidinyl)nicotinic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to yield 2-(1-Pyrrolidinyl)nicotinyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The pyrrolidine ring can participate in substitution reactions with electrophiles, leading to various substituted derivatives. Electrophiles like alkyl halides are commonly used in these reactions .

Research indicates that 2-(1-Pyrrolidinyl)nicotinaldehyde possesses potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Activity: Investigations into its anticancer properties are ongoing, focusing on its ability to interact with specific molecular targets involved in cancer progression.

The mechanism of action likely involves interactions with enzymes and receptors that modulate various biological pathways, potentially influencing metabolic processes .

The synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde can be achieved through several methods:

- Nucleophilic Substitution Reaction:

- Reagents: Pyrrolidine and 2-chloro-3-pyridinecarboxaldehyde.

- Conditions: The reaction is typically conducted in the presence of a base such as sodium hydride or potassium carbonate, often using N,N-dimethylformamide as a solvent under reflux conditions.

- Yield: This method can achieve yields around 81% .

- Alternative Synthetic Routes: Other methods may involve different starting materials or variations in reaction conditions, although specific details are less documented .

2-(1-Pyrrolidinyl)nicotinaldehyde has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Its potential therapeutic applications are being explored, particularly in drug development targeting various diseases.

- Material Science: The compound may be utilized in the production of specialty chemicals and materials due to its unique properties .

Interaction studies involving 2-(1-Pyrrolidinyl)nicotinaldehyde focus on its binding affinity to specific biological targets. These studies aim to elucidate how the compound influences metabolic pathways and cellular functions. Such interactions could provide insights into its potential therapeutic uses, especially in modulating enzyme activity or receptor signaling pathways .

Several compounds share structural or functional similarities with 2-(1-Pyrrolidinyl)nicotinaldehyde. Here are notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-(1-Pyrrolidinyl)nicotinaldehyde | Pyrrolidine ring addition | Potential use in central nervous system modulation |

| 6-(Dimethylamino)nicotinaldehyde | Contains a dimethylamino group | Enhanced solubility and potential neuroactivity |

| 2-Chloro-6-(dimethylamino)nicotinaldehyde | Chlorine substituent on the aromatic ring | Altered reactivity and potential antibacterial properties |

The uniqueness of 2-(1-Pyrrolidinyl)nicotinaldehyde lies in the specific positioning of the pyrrolidine ring relative to the aldehyde group on the nicotinaldehyde moiety. This arrangement imparts distinct chemical and biological properties compared to its analogs, potentially enhancing its efficacy in specific applications .